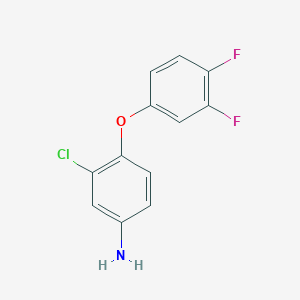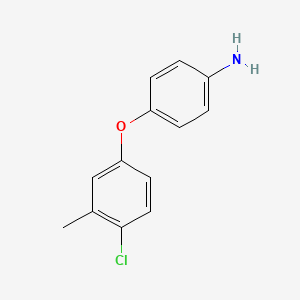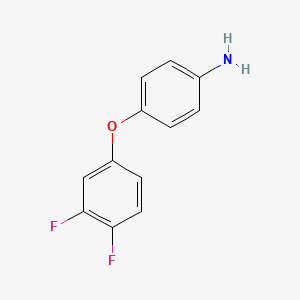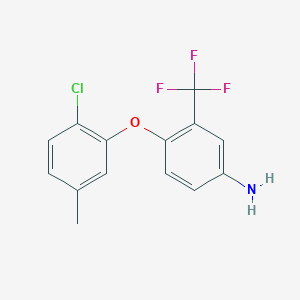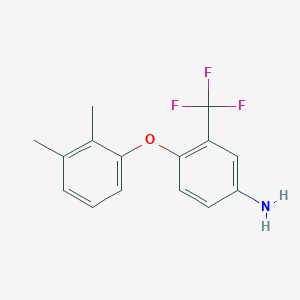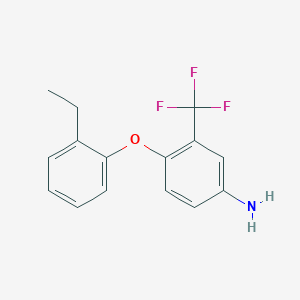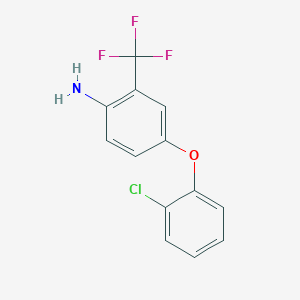
4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods indicate that the synthesis of chloro- and trifluoromethyl- containing anilines can be complex and may require optimization for yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as well as quantum chemical calculations . These studies reveal the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecules. For instance, the conformational study of a chromium complex with a trifluoromethoxy aniline ligand shows that the trifluoromethoxy group is nearly perpendicular to the arene ring .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline." However, the presence of chloro and trifluoromethyl groups in related compounds suggests that they may undergo various substitution reactions, potentially affecting their reactivity and the types of products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using elemental analyses, IR spectra, and NMR . The vibrational analysis and molecular orbital calculations provide insights into the chemical reactivity, thermodynamic parameters, and potential energy distribution within the molecules . The presence of the trifluoromethyl group is known to influence the pharmacological and biological properties of molecules, which is significant for the development of new pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Vibrational Analysis and Non-linear Optical Material Potential
4-Chloro-3-(trifluoromethyl)aniline, a compound similar to the one , has been subjected to vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. The study revealed insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, suggesting its potential use in Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Pesticides and Herbicides Intermediate
2,6-Dichloro-4-trifluoromethyl aniline, a variant of the compound, serves as an intermediate in the manufacturing of high efficiency, low toxic pesticides and new herbicides. The synthesis methods and applications of these pesticides and herbicides were extensively reviewed, highlighting the significance of this compound in agricultural applications (Zhou Li-shan, 2002).
Spectroscopic and Theoretical Studies for Electronic and Structural Insights
Vibrational spectroscopic and first-order hyperpolarizability studies based on Density Functional Theory (DFT) calculations have been conducted on 4-chloro-2-(trifluoromethyl) aniline. These studies reveal the compound's microscopic non-linear optical behavior, providing valuable insights into its structural and electronic properties, which are essential for various scientific applications (Arivazhagan et al., 2012).
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLGZRLNPPURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



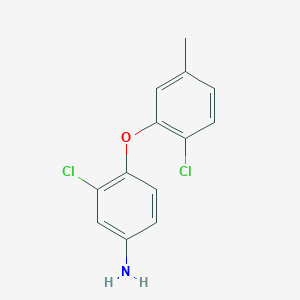


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

